molecular formula C6H8ClF5N2O B13454599 N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride

N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride

Cat. No.: B13454599
M. Wt: 254.58 g/mol
InChI Key: GEDVLFNZUXXQLK-AENDTGMFSA-N
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Description

N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a pyrrolidine ring substituted with fluorine atoms and an acetamide group, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Acetamide Formation: The acetamide group is introduced through an acylation reaction using trifluoroacetic anhydride or a similar reagent.

    Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modulating Protein-Protein Interactions: Influencing cellular processes and pathways.

Properties

Molecular Formula

C6H8ClF5N2O

Molecular Weight

254.58 g/mol

IUPAC Name

N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide;hydrochloride

InChI

InChI=1S/C6H7F5N2O.ClH/c7-5(8)2-12-1-3(5)13-4(14)6(9,10)11;/h3,12H,1-2H2,(H,13,14);1H/t3-;/m1./s1

InChI Key

GEDVLFNZUXXQLK-AENDTGMFSA-N

Isomeric SMILES

C1[C@H](C(CN1)(F)F)NC(=O)C(F)(F)F.Cl

Canonical SMILES

C1C(C(CN1)(F)F)NC(=O)C(F)(F)F.Cl

Origin of Product

United States

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